6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N6O2S/c1-11-19-20-15-4-5-16(21-24(11)15)22-6-8-23(9-7-22)27(25,26)12-2-3-13(17)14(18)10-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGSRNMMMVQFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase. As a result, cell proliferation is halted, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key issue.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 normally interacts with cyclin A2 to promote progression from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound disrupts this interaction, leading to cell cycle arrest.
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound effectively halts cell growth. This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment.
Biological Activity
The compound 6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structural formula of the compound is as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 440.34 g/mol
- CAS Number : 612069-30-4
This compound features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to This compound . For instance:
- IC50 Values : Compounds derived from similar structures have shown promising activity against various bacterial strains. For example, derivatives with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis have been reported .
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis |
| Compound B | 2.18 | Mycobacterium tuberculosis |
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (HEK-293) indicate that many derivatives of this compound exhibit low toxicity. For example, one study found that compounds with similar structures did not significantly affect cell viability at concentrations up to 100 μM .
Kinase Inhibition
The biological activity of the compound may also be attributed to its potential as a kinase inhibitor. Kinases play crucial roles in various signaling pathways associated with cancer and other diseases:
- Type I Kinase Inhibition : Some derivatives have been shown to inhibit kinases involved in cancer progression with IC50 values in the low nanomolar range .
Case Study 1: Antitubercular Activity
In a recent study focused on designing antitubercular agents, several compounds were synthesized based on the triazolo-pyridazine scaffold. Among them, one compound demonstrated an IC90 value of 40.32 μM against Mycobacterium tuberculosis H37Ra. This highlights the potential for further development of similar compounds for treating tuberculosis .
Case Study 2: Cancer Cell Lines
Another investigation evaluated the antiproliferative effects of various derivatives on multiple cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma). The results indicated that certain modifications to the triazolo-pyridazine structure could enhance activity significantly compared to parent compounds .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolo-pyridazine derivatives vary widely in substituents, influencing their biological and physicochemical properties. Key structural comparisons include:
- 6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (): Substituents: 4-methylpiperazinyl (position 6), trifluoromethyl (position 3). The methylpiperazinyl group lacks the sulfonyl and dichlorophenyl moieties, reducing electron-withdrawing effects and steric bulk .
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine () :
6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine () :
Physicochemical and Pharmacokinetic Properties
- Piperazine derivatives generally exhibit moderate logP values (~2–3), favorable for oral absorption .
Drug-Likeness :
SwissADME analysis of analogs () suggests triazolo-pyridazines often comply with Lipinski’s rules. The target compound’s molecular weight (~500 g/mol) and hydrogen-bond acceptors (sulfonyl, piperazine) align with drug-like criteria .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
